Spiro[4.5]decane-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[45]decane-6-sulfonamide is a chemical compound characterized by a spirocyclic structure, where a sulfonamide group is attached to the sixth carbon of the spiro[45]decane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.5]decane-6-sulfonamide typically involves the formation of the spirocyclic core followed by the introduction of the sulfonamide group. One common method involves the reaction of a suitable spiro[4.5]decane precursor with a sulfonamide reagent under controlled conditions. For example, the reaction of spiro[4.5]decane with chlorosulfonamide in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[4.5]decane-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted spiro[4.5]decane derivatives.
Wissenschaftliche Forschungsanwendungen
Spiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a template for the development of new drugs.
Industry: Utilized in the development of high-density fuels and other materials.
Wirkmechanismus
The mechanism of action of spiro[4.5]decane-6-sulfonamide involves its interaction with specific molecular targets. For example, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, competing with natural substrates and preventing the hydroxylation of target proteins . This can lead to the stabilization of hypoxia-inducible factors and modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.5]decanone: Another spirocyclic compound with a ketone group instead of a sulfonamide.
Spiro[5.6]dodecane: A larger spirocyclic compound with a different ring size.
Uniqueness
Spiro[45]decane-6-sulfonamide is unique due to its specific sulfonamide functional group, which imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds
Eigenschaften
Molekularformel |
C10H19NO2S |
---|---|
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
spiro[4.5]decane-10-sulfonamide |
InChI |
InChI=1S/C10H19NO2S/c11-14(12,13)9-5-1-2-6-10(9)7-3-4-8-10/h9H,1-8H2,(H2,11,12,13) |
InChI-Schlüssel |
QGIYNGXKMWUOLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CCCC2)C(C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.